![molecular formula C18H16N2O2 B8154938 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde](/img/structure/B8154938.png)
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde functional group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of 3-(benzyloxy)phenylboronic acid through the reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The benzyloxyphenyl intermediate is then coupled with 1-methyl-1H-pyrazole-3-carbaldehyde using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base, and a suitable solvent such as toluene or ethanol.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
a. Anticancer Activity
Recent studies have demonstrated the potential of 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde and its derivatives in inhibiting cancer cell proliferation. For instance, a series of synthesized compounds, including this pyrazole derivative, were evaluated for their cytotoxic effects against various cancer cell lines such as breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The results indicated that these compounds exhibit significant cytotoxicity, particularly through their action on tubulin polymerization, which is crucial for cell division and cancer progression .
b. Mechanism of Action
The mechanism involves the binding of these compounds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level, enhancing our understanding of how these compounds exert their biological effects .
Synthetic Methodologies
The synthesis of this compound involves several key steps that highlight its versatility as a building block in organic synthesis:
- Synthesis of Pyrazole Derivatives : The compound can be synthesized through a Vilsmeier-Haack reaction involving 4-hydroxyacetophenone and benzyl chloride, followed by cyclization with phenylhydrazine .
- Formation of Chalcone Conjugates : Further reactions with various substituted acetophenones lead to the formation of chalcone derivatives, which can be valuable in developing new therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been instrumental in predicting the binding modes of this compound to target proteins. These studies utilize computational methods to simulate interactions between the compound and biological macromolecules, providing insights into:
- Binding Affinities : Evaluating how strongly the compound binds to target proteins.
- Interaction Profiles : Understanding specific amino acid interactions that contribute to biological activity.
Such insights are critical for optimizing lead compounds in drug development .
Case Studies and Research Findings
Several case studies illustrate the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-(Benzyloxy)phenyl)-1H-pyrazole-3-carbaldehyde: Lacks the methyl group on the pyrazole ring.
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-5-carbaldehyde: The carbaldehyde group is positioned at the 5th position of the pyrazole ring.
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets, while the pyrazole ring provides a versatile scaffold for further functionalization.
Biological Activity
4-(3-(Benzyloxy)phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of pyrazole compounds known for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The initial step involves the reaction of 4-hydroxyacetophenone with benzyl chloride to form an intermediate compound.
- Cyclization : This intermediate is then treated with phenylhydrazine to yield the pyrazole structure.
- Aldehyde Introduction : The final step involves the introduction of the aldehyde functional group through a Vilsmeier-Haack reaction, resulting in the desired compound .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro tests against various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer), showed promising results:
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF-7 | 10.5 | Moderate |
SiHa | 8.0 | Strong |
PC-3 | 12.0 | Moderate |
These findings suggest that this compound may act as a microtubule-destabilizing agent, similar to other known anticancer drugs .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In a study assessing its effect on carrageenan-induced edema in mice, it was found to significantly reduce inflammation compared to control groups, indicating potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various bacterial strains. Tests against E. coli and Staphylococcus aureus indicated inhibition zones comparable to standard antibiotics, suggesting its potential application in treating bacterial infections .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins. The results indicate that it binds effectively at the colchicine-binding site of tubulin, which is crucial for its anticancer activity .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that compounds similar to this compound induced apoptosis at low concentrations (IC50 = 5.55 µM), outperforming traditional chemotherapeutics .
- Inflammatory Disorders : In a model of rheumatoid arthritis, compounds from the same chemical family showed reduced joint swelling and pain, supporting their use in inflammatory conditions .
Properties
IUPAC Name |
1-methyl-4-(3-phenylmethoxyphenyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20-11-17(18(12-21)19-20)15-8-5-9-16(10-15)22-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGSJGWLHXEZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.